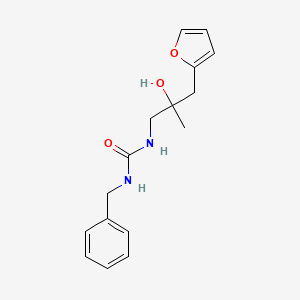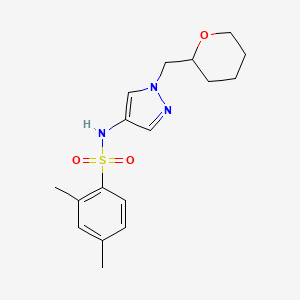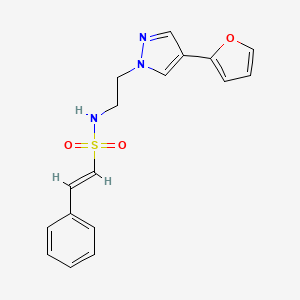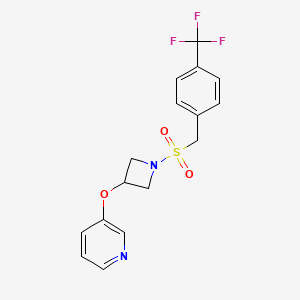![molecular formula C18H18N2O2S B2697928 N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide CAS No. 942002-70-2](/img/structure/B2697928.png)
N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide” is a compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, thiazole derivatives have been known to undergo various chemical reactions. For example, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .科学的研究の応用
Structure-Function Relationship in Antimicrobial and Anticancer Activities
Thiazolides, including derivatives of benzothiazole, exhibit a broad spectrum of antimicrobial activities against protozoan parasites, bacteria, and viruses. They have been investigated for their potential in inducing apoptosis in cancer cell lines, such as colon carcinoma. The interaction with glutathione S-transferase Pi 1 (GSTP1), a detoxification enzyme overexpressed in various tumors, including colon carcinomas, highlights their significance in cancer research. Thiazolide-induced apoptosis requires caspase activation and GSTP1 expression, indicating a specific pathway through which these compounds exert their effects. Furthermore, modifications in the benzene ring substituents of thiazolide derivatives do not significantly affect their ability to induce apoptosis, suggesting the importance of the core thiazole structure in their activity (Brockmann et al., 2014).
Anticancer Agent Development
Another area of application involves the synthesis of kinesin spindle protein (KSP) inhibitors, such as AZD4877, from a series of novel thiazolide derivatives. These compounds exhibit biochemical potency and pharmaceutical properties suitable for clinical development as anticancer agents. The inhibitory effect on KSP results in cell cycle arrest at mitosis, leading to cellular death. This demonstrates the potential of benzothiazole derivatives in the development of novel therapies for cancer treatment (Theoclitou et al., 2011).
Antibacterial Activity
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives showcases the antibacterial potential of benzothiazole compounds. These novel heterocycles, characterized by various spectroscopic techniques, displayed a broad spectrum of in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This emphasizes the role of benzothiazole derivatives in developing new antibacterial agents with broad-spectrum efficacy (Borad et al., 2015).
特性
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-3-9-22-15-6-4-5-13(10-15)18(21)20-14-7-8-17-16(11-14)19-12-23-17/h4-8,10-12H,2-3,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVYRJHLJYGBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(butan-2-yl)-2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2697845.png)
![2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one](/img/structure/B2697846.png)
![2-methyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2697848.png)




![7-(((2-aminoethyl)thio)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B2697858.png)
![8-(3-Chloro-1H-indole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2697859.png)


![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2697862.png)

![3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2697868.png)
